molecular formula C25H27N3O B2520326 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide CAS No. 1207047-44-6

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B2520326
CAS No.: 1207047-44-6
M. Wt: 385.511
InChI Key: JKWFFNQBJCBXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • Anticonvulsant Effects : A series of 4-aminobenzamides, including compounds similar to 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide, were evaluated for their anticonvulsant properties. These compounds demonstrated efficacy in mice against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

Antitumor Agents

  • DNA-Intercalating Agents : Compounds structurally similar to this compound, specifically substituted 2-phenylbenzimidazole-4-carboxamides, were synthesized and evaluated for antitumor activity. These compounds, which act as DNA-intercalating agents, showed moderate in vivo antileukemic effects and a lack of cross-resistance to an amsacrine-resistant P388 cell line (Denny et al., 1990).

Chemical Sensor Development

  • Fluorescent Chemosensor : A receptor developed for detecting Cu(2+) and Zn(2+) ions in a semi-aqueous system utilized a structure similar to this compound. This receptor showed enhanced fluorescence with the addition of these metal ions, highlighting its potential in molecular logic gate applications (Fegade et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is selectively responsible for hydrolyzing acetylcholine in the healthy brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

This compound interacts with acetylcholinesterase, inhibiting its activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a vital role in memory and learning .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Pharmacokinetics

Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion . This suggests that this compound may also have good oral absorption and the ability to cross lipid barriers .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, which is associated with improved learning and memory . Therefore, this compound may have potential therapeutic effects in conditions characterized by cognitive decline, such as Alzheimer’s disease .

Properties

IUPAC Name

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(26-23-14-8-3-9-15-23)28-17-16-27(19-22-12-6-2-7-13-22)20-24(28)18-21-10-4-1-5-11-21/h1-15,24H,16-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWFFNQBJCBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.